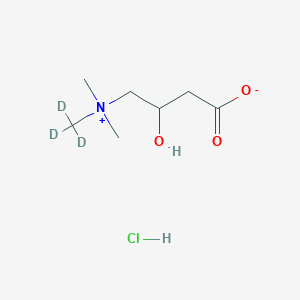

D,L-Carnitine-d3 Chloride

Description

Significance of Stable Isotope Labeling in Biochemical and Analytical Sciences

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. wikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies, including those in humans. diagnosticsworldnews.com This method involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N. wikipedia.orgcreative-proteomics.com This substitution creates a molecule that is chemically and biologically almost identical to its natural counterpart but has a greater mass. moravek.com

The key advantage of this mass difference is that it allows the labeled molecule to be distinguished from its unlabeled counterpart using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com In mass spectrometry, the labeled compound and its fragments will appear at a higher mass-to-charge ratio (m/z), enabling precise tracking and quantification. nih.gov

This technique is fundamental in various scientific disciplines:

Metabolomics: Stable isotope labeling allows researchers to conduct metabolic flux analysis, which explains the rate of turnover of metabolites within a cell's metabolic pathways. wikipedia.orgnih.gov It provides direct insights into the biosynthesis, conversion, and degradation of biomolecules. diagnosticsworldnews.com

Pharmacokinetics: In drug development, labeling a drug candidate with stable isotopes helps determine how the body absorbs, distributes, metabolizes, and excretes the compound. clearsynth.com Replacing hydrogen with deuterium at a metabolic site can sometimes slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect, which is a subject of study in drug design. acs.orgwikipedia.org

Proteomics: By incorporating stable isotope-labeled amino acids into proteins, scientists can perform quantitative analysis of protein expression, modifications, and interactions. moravek.com

Deuterium labeling, specifically, is a cost-effective and versatile method for introducing an isotopic tag into various biomolecules. nih.gov It has become an indispensable tool for advancing the understanding of complex biochemical mechanisms and for the development of new diagnostic and therapeutic strategies. moravek.comacs.org

Overview of D,L-Carnitine-d3 Chloride as a Research Tool

This compound is a deuterated, racemic form of carnitine chloride. Carnitine itself is a vital quaternary ammonium (B1175870) compound, synthesized from the amino acids lysine (B10760008) and methionine, that plays an essential role in fatty acid metabolism. cymitquimica.comresearchgate.net It is responsible for transporting long-chain fatty acids into the mitochondria for their subsequent breakdown through β-oxidation to generate energy. caymanchem.comavantiresearch.com

As a research tool, this compound serves primarily as an internal standard for the quantification of carnitine and its derivatives in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cymitquimica.comclearsynth.com In this application, a known quantity of the deuterated standard is added to a sample (e.g., plasma, tissue homogenate). Because the deuterated standard is chemically identical to the natural analyte, it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. However, due to its higher mass, it is detected as a distinct signal. By comparing the signal intensity of the natural analyte to that of the known amount of the internal standard, researchers can achieve highly accurate and precise quantification.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₃D₃ClNO₃ |

| Molecular Weight | 200.68 g/mol |

| Synonyms | (±)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride |

| Isotopic Label | Deuterium (d3) on one of the N-methyl groups |

| Primary Application | Internal standard for mass spectrometry |

Data sourced from multiple chemical suppliers and research articles. cymitquimica.com

The deuterium atoms are specifically located on one of the N-methyl groups, resulting in a mass increase of three daltons compared to the unlabeled compound. This specific labeling provides a clear mass shift for analytical detection.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization of D,l Carnitine D3 Chloride

Strategies for Deuterium (B1214612) Incorporation into the Carnitine Scaffold

The introduction of deuterium into the carnitine molecule is a key step in the synthesis of D,L-Carnitine-d3 Chloride. The position and extent of deuterium labeling are critical for its function as an internal standard.

Precursor Compounds and Labeling Positions (e.g., N-methyl-d3)

The most common strategy for synthesizing this compound involves the use of a deuterated precursor to introduce the deuterium atoms at a specific position. The typical labeling position is on one of the N-methyl groups, creating an N-methyl-d3 moiety. lumiprobe.com This is achieved by using a deuterated methylating agent.

A patented method for the synthesis of L-carnitine-d3 highlights a process that starts with L-carnitine itself. google.com The initial step involves the demethylation of L-carnitine to produce a demethylated intermediate. google.com This intermediate then serves as the precursor that is subsequently remethylated using a deuterated methyl source. google.com

The key deuterated reagent in this process is iodomethane-d3 (B117434) (CD3I). google.com This compound provides the three deuterium atoms that are incorporated into the final carnitine structure.

Table 1: Key Precursors and Reagents

| Compound/Reagent | Role in Synthesis |

| D,L-Carnitine or L-Carnitine | Starting material for demethylation |

| Demethylated Carnitine Intermediate | Precursor for deuterated methylation |

| Iodomethane-d3 (CD3I) | Source of the N-methyl-d3 group |

| 2-Hydroxyethylamine | Solvent in the demethylation step |

| Hydrochloric Acid | Used to form the hydrochloride salt |

Reaction Pathways and Synthetic Routes

A common synthetic route for L-carnitine-d3, which can be adapted for the D,L-racemic mixture, involves a two-step process starting from L-carnitine. google.com

First, L-carnitine is heated in a 2-hydroxyethylamine solvent. google.com This reaction removes a methyl group from the quaternary ammonium (B1175870), yielding a crude demethylated L-carnitine intermediate. google.com

In the second step, this demethylated precursor is dissolved in a suitable solvent, such as N,N-dimethylformamide or dimethyl sulfoxide. google.com Iodomethane-d3 is then added dropwise to the solution. google.com The reaction mixture is heated to facilitate the methylation, where the deuterated methyl group from iodomethane-d3 attaches to the nitrogen atom, forming the desired isotope-labeled L-carnitine-d3. google.com The final product is then isolated as the chloride salt. google.com

Purification Techniques for Isotope-Labeled Carnitine Analogues

After synthesis, purification of the this compound is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include:

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an isopropanol-acetone mixture. google.com This process relies on the differential solubility of the desired compound and impurities.

Ion-Exchange Chromatography: This technique is effective for purifying charged molecules like carnitine and its analogues. nih.gov It separates compounds based on their net charge, allowing for the isolation of the positively charged carnitine derivative.

Thin-Layer Chromatography (TLC): TLC can be used for both monitoring the progress of the reaction and for small-scale purification. nih.gov

The purity of the final product is a critical parameter, with suppliers often specifying a purity of 98% or higher. lumiprobe.comlumiprobe.com

Analytical Confirmation of Deuterium Labeling and Purity

High-Resolution Mass Spectrometry for Isotopic Enrichment and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic enrichment and confirming the molecular weight of this compound. researchgate.net HRMS can distinguish between the unlabeled carnitine (molecular weight approximately 197.66 g/mol for the chloride salt) and the d3-labeled variant (molecular weight approximately 200.68 g/mol ). nih.govsigmaaldrich.com By analyzing the relative intensities of the mass peaks, the percentage of deuterium incorporation can be accurately quantified, with typical enrichments being ≥99%. caymanchem.comcaymanchem.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique used for the analysis of carnitine and its derivatives. researchgate.nettargetmol.com This method provides high sensitivity and selectivity, allowing for the precise quantification of isotopic purity.

Table 2: Analytical Characterization Data for this compound

| Property | Typical Value/Method | Reference |

| Molecular Formula | C₇H₁₃D₃ClNO₃ | nih.gov |

| Molecular Weight | ~200.68 g/mol | nih.gov |

| Deuterium Incorporation | ≥99% | caymanchem.comcaymanchem.com |

| Purity (HPLC-MS) | ≥95% | lumiprobe.comlumiprobe.com |

| Analytical Techniques | NMR, HPLC-MS | lumiprobe.comlumiprobe.comresearchgate.net |

Advanced Analytical Methodologies Employing D,l Carnitine D3 Chloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry has become the gold standard for the quantification of carnitine and its esters, offering high sensitivity and specificity. The use of D,L-Carnitine-d3 Chloride as an internal standard is integral to many of these methods, ensuring accuracy by compensating for matrix effects and variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the most widely adopted technique for the analysis of carnitine and its derivatives. researchgate.net Its popularity stems from its high throughput, specificity, and sensitivity, which often eliminates the need for complex derivatization steps that can be time-consuming and introduce analytical errors. researchgate.netlumiprobe.com

The choice of chromatographic column and mobile phase is critical for achieving optimal separation of carnitine from other endogenous compounds in a sample matrix. Given the polar nature of carnitine, reversed-phase columns are often used with specific ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) columns.

Commonly used columns include C8 and C18 stationary phases. For instance, a Zorbax Eclipse C8 column (4.6 mm × 150 mm, 5 μm) has been successfully used for the analysis of L-carnitine. bevital.no Another approach utilizes a Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) to achieve chromatographic separation of key isobars that may share the same MRM transitions. scioninstruments.com HILIC columns are particularly advantageous as they provide better retention for polar analytes like carnitine, which can improve sensitivity and reduce ion suppression. lumiprobe.com

The mobile phase composition is tailored to the chosen column and the specific analytical requirements. A common mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid or heptafluorobutyric acid (HFBA) to improve peak shape and ionization efficiency. bevital.no For example, a mobile phase of 0.1% HFBA in water and 0.1% HFBA in methanol (90:10, v/v) has been optimized for L-carnitine analysis. bevital.no In HILIC methods, a higher proportion of organic solvent is typically used in the mobile phase.

| Chromatographic Column | Mobile Phase Composition | Reference |

|---|---|---|

| Zorbax Eclipse C8 (4.6 mm × 150 mm, 5 μm) | 0.1% HFBA in water : 0.1% HFBA in methanol (90:10, v/v) | bevital.no |

| Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) | Not specified in provided abstract | scioninstruments.com |

| HILIC Column | Higher proportion of organic solvent | lumiprobe.com |

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like carnitine by LC-MS. researchgate.net Operating in the positive ion mode is typical for carnitine analysis. The optimization of ESI parameters is crucial for maximizing the signal intensity of the analyte and, consequently, the sensitivity of the method.

Key ESI parameters that are optimized include the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. For instance, in the analysis of selected metabolites, these parameters were optimized in the ranges of 2000–4000 V for capillary voltage, 10-50 psi for nebulizer pressure, 4–12 L/min for gas flow rate, and 200–340 °C for gas temperature. researchgate.net The optimization is often performed by infusing a standard solution of the analyte and systematically varying each parameter to find the optimal conditions. The use of a deuterated internal standard like this compound is essential during this process to ensure that the optimization is robust and accounts for any potential matrix effects in real samples.

| ESI Parameter | Typical Optimization Range | Reference |

|---|---|---|

| Capillary Voltage | 2000–4000 V | researchgate.net |

| Nebulizer Pressure | 10-50 psi | researchgate.net |

| Drying Gas Flow Rate | 4–12 L/min | researchgate.net |

| Drying Gas Temperature | 200–340 °C | researchgate.net |

Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity for quantification. In an MRM experiment, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For L-carnitine, the precursor ion is typically the protonated molecule [M+H]+ at m/z 162. Common product ions used for quantification and confirmation are at m/z 103 and m/z 85. bevital.no The corresponding precursor ion for the deuterated internal standard, this compound, is at m/z 165, and it fragments to the same product ion at m/z 103, allowing for direct comparison and accurate quantification. nih.gov For acetyl-L-carnitine, the precursor ion is at m/z 204, which fragments to a product ion at m/z 145, while its d3-analog has a precursor at m/z 207 and the same product ion. The selection of specific and intense MRM transitions is a critical step in method development to ensure the highest sensitivity and to avoid interferences from other compounds in the matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation | Reference |

|---|---|---|---|---|

| L-Carnitine | 162 | 103 | 85 | bevital.no |

| D,L-Carnitine-d3 | 165 | 103 | - | nih.gov |

| Acetyl-L-carnitine | 204 | 145 | - | |

| Acetyl-L-carnitine-d3 | 207 | 145 | - |

Optimization of Electrospray Ionization (ESI) Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS/MS for carnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach. A significant limitation of GC-MS for this application is the non-volatile nature of carnitine. Therefore, a derivatization step is mandatory to convert carnitine into a volatile and thermally stable compound suitable for GC analysis. nih.gov

The derivatization process typically involves esterification of the carboxylic acid group. For instance, carnitine can be converted to its methyl ester. Other derivatization strategies may involve cyclization reactions. The use of a deuterated internal standard like this compound is crucial in GC-MS analysis to control for variability in the derivatization reaction and the injection process. While specific derivatization reagents for the direct use with this compound are not extensively detailed in the provided context, the general principle involves a chemical reaction to increase the volatility of both the analyte and the internal standard before they are introduced into the GC-MS system. The choice of derivatizing agent is critical and must be carefully optimized to ensure complete and reproducible conversion of carnitine to its volatile derivative. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Enhancements

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly improved resolution, higher peak capacities, and faster analysis times. When coupled with tandem mass spectrometry, UPLC-MS/MS offers substantial enhancements for the analysis of carnitine and its derivatives.

The increased resolution of UPLC is particularly beneficial for separating isobaric compounds, which have the same mass and can be difficult to distinguish by mass spectrometry alone. For example, UPLC-MS/MS can effectively separate critical isobaric acylcarnitines, which is essential for the differential diagnosis of certain metabolic disorders. scioninstruments.com The shorter run times, often under 10 minutes, allow for higher sample throughput, which is a significant advantage in clinical and research settings. scioninstruments.com The use of this compound as an internal standard in UPLC-MS/MS methods remains essential for accurate and precise quantification, ensuring that the benefits of the enhanced chromatographic performance are fully realized in the final analytical results.

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Chemistry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique renowned for its high accuracy and precision in analytical chemistry. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample being analyzed. ontosight.aiosti.gov This spike is chemically identical to the analyte of interest but has a different isotopic composition, giving it a distinct, higher mass. ontosight.ai

After the spike is added and thoroughly mixed to ensure isotopic equilibration with the endogenous analyte, the sample is processed and introduced into a mass spectrometer. osti.govresearchgate.net The instrument measures the mass-to-charge ratio of the ions, allowing it to distinguish between the naturally occurring analyte and the heavier, isotopically labeled standard. ontosight.ai By determining the new ratio of the natural isotope to the enriched isotope in the mixture, the original concentration of the analyte in the sample can be calculated with high accuracy. osti.gov

A significant advantage of IDMS is that it does not depend on the complete recovery of the analyte during the extraction and sample preparation steps. researchgate.netepa.gov As long as the spike and the analyte behave identically throughout the procedure, any losses will affect both compounds equally, preserving the critical isotope ratio for quantification. researchgate.net This characteristic makes IDMS particularly robust for analyzing complex biological matrices where sample loss is common. ontosight.ai

Role of this compound as an Internal Standard

In the context of carnitine analysis, this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for IDMS. targetmol.comlumiprobe.com It is a deuterated form of carnitine, meaning that three of its hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. caymanchem.com This substitution increases the molecular weight of the carnitine molecule by three mass units without significantly altering its chemical and physical properties.

As an internal standard, a precisely measured quantity of this compound is added to a biological sample, such as plasma, serum, or urine, at the very beginning of the analytical workflow. nih.goviu.edu During sample preparation, which may include protein precipitation, extraction, and derivatization, the this compound behaves virtually identically to the endogenous D- and L-carnitine present in the sample.

When the final extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the mass spectrometer can differentiate between the endogenous carnitine and the heavier D,L-Carnitine-d3 standard. nih.govresearchgate.net By comparing the signal intensity of the analyte to the known quantity of the added standard, a precise and accurate quantification of the total carnitine concentration is achieved. semanticscholar.org Deuterated standards, including various acyl-carnitine-d3 derivatives, are widely used for the quantification of the entire carnitine family in metabolic studies. lumiprobe.comnih.gov

Compensation for Matrix Effects and Ion Suppression

The analysis of analytes in complex biological matrices like blood or urine via LC-MS/MS is often hampered by "matrix effects." core.ac.ukconicet.gov.ar These effects, primarily ion suppression or enhancement, occur when co-eluting molecules from the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. diva-portal.orgmdpi.com This interference can lead to a decrease (suppression) or increase (enhancement) in the analyte signal, resulting in significant quantification errors. diva-portal.org

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. bevital.no Because the deuterated standard is chemically and structurally almost identical to the endogenous analyte, it has the same chromatographic retention time and experiences the exact same degree of ion suppression or enhancement during ionization. epa.gov

For example, if a matrix component co-elutes and causes a 30% suppression in signal, the signal intensity for both the endogenous carnitine and the this compound standard will be reduced by that same factor. However, the ratio of their signal intensities remains constant and unaffected. By using this analyte-to-internal standard ratio for quantification, the variability introduced by matrix effects is effectively canceled out. bevital.no This ensures that the final calculated concentration is accurate and reliable, irrespective of the sample-to-sample variations in matrix composition.

Stereoisomeric Separation and Differential Quantification (D- vs. L-forms)

In metabolism, only the L-stereoisomer of carnitine is biologically active, playing a crucial role in fatty acid transport. nih.govresearchgate.net The D-isomer is inactive and can act as an antagonist to L-carnitine, making the ability to separate and quantify the two forms essential. scirp.org Standard mass spectrometry cannot distinguish between stereoisomers as they possess the same mass and fragmentation pattern. Therefore, a separation technique must be employed prior to detection. nih.govscirp.org

Chiral chromatography, often using High-Performance Liquid Chromatography (HPLC), is the predominant method for separating D- and L-carnitine. scirp.orgresearchgate.net These methods may involve derivatizing the carnitine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column, or by using a specialized chiral stationary phase (CSP) column that interacts differently with each enantiomer. nih.govcapes.gov.brresearchgate.net

In such analyses, this compound serves as a robust internal standard for the accurate differential quantification of both isomers. As the D- and L-carnitine are separated chromatographically, their corresponding deuterated counterparts (D-carnitine-d3 and L-carnitine-d3) co-elute with them. This allows the concentration of each individual isomer to be calculated from its peak area relative to the peak area of its co-eluting deuterated standard, correcting for any analytical variability for each separated isomer.

Below is a table summarizing findings from various studies on the stereoisomeric separation of carnitine.

| Technique | Chiral Separation Approach | Key Findings | Reference |

| Capillary Zone Electrophoresis (CZE) | Derivatization with 9-fluorenylmethyl chloroformate; use of 2,6-dimethyl-beta-cyclodextrin as a chiral buffer. | Achieved a resolution of 1.2 between D- and L-carnitine. The method could determine a D:L-carnitine ratio of approximately 1:100. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) to form diastereomers, followed by separation on an octadecyl column. | Developed a robust and precise method for determining D-carnitine in L-carnitine in the range of 0.1-1.0%. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with (alpha-bromo)methyl phenyl ketone; separation on a Chiralcel OD-R column. | Successfully achieved separation of the enantiomers of both dl-carnitine (B1196492) and acetyl-dl-carnitine. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with 9-anthryldiazomethane; separation on a Chiralcel OD-R column with a mobile phase of sodium perchlorate (B79767) and acetonitrile. | The method demonstrated good specificity, reproducibility, and sensitivity for separating carnitine and acetylcarnitine enantiomers. | capes.gov.br |

Validation and Quality Assurance in Analytical Research Using D,l Carnitine D3 Chloride

Method Validation Parameters

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. When using D,L-Carnitine-d3 Chloride as an internal standard for quantifying carnitine, several key parameters are assessed to ensure the method's performance.

The establishment of linearity is fundamental to demonstrating that the analytical method can produce results that are directly proportional to the concentration of the analyte over a specified range. In the analysis of carnitine and its derivatives, calibration curves are typically generated by plotting the ratio of the analyte's mass response to that of the deuterated internal standard (like this compound) against the known concentrations of the analyte.

Research studies employing deuterated carnitine standards for the quantification of carnitine and acylcarnitines consistently report excellent linearity. acs.org For instance, in the analysis of levocarnitine in human plasma, a linear calibration curve was achieved in the concentration range of 0.4 to 12.8 mg/L, with a correlation coefficient (r) greater than 0.99. researchgate.net Similarly, a UPLC-MS/MS method for endogenous L-carnitine and Acetyl-L-carnitine reported a correlation coefficient (R²) of over 0.999. sci-hub.se This high degree of linearity indicates a strong and reliable relationship between the measured signal and the analyte concentration across the calibration range.

Table 1: Representative Linearity Data for Carnitine Analysis Using a Deuterated Internal Standard

| Analyte | Matrix | Calibration Range | Correlation Coefficient (R²) |

| Levocarnitine | Human Plasma | 0.4 - 12.8 mg/L | > 0.99 |

| L-carnitine | Human Serum | 0.5 - 16.0 µg/mL | > 0.999 |

| Acetyl-L-carnitine | Human Serum | 0.1 - 16.0 µg/mL | > 0.999 |

This table is a representation of typical data found in studies utilizing deuterated carnitine internal standards.

Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy assesses the closeness of the mean test results to the true value. These are typically determined through intra-day (within a single day) and inter-day (over several days) analyses of quality control (QC) samples at different concentration levels (low, medium, and high).

For methods quantifying levocarnitine using a suitable internal standard, intra-day and inter-day relative standard deviations (RSD) have been reported to be less than 12%. researchgate.net In another study focusing on L-carnitine and Acetyl-L-carnitine, the relative error (RE), a measure of accuracy, for inter-day and intra-day assessments was between -10.4% and 10.0%, with coefficients of variation (CV), a measure of precision, being less than 9.84%. sci-hub.se These values fall within the generally accepted limits for bioanalytical method validation, underscoring the high precision and accuracy of the method.

Table 2: Example of Precision and Accuracy Data for Carnitine Analysis

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Low | < 10% | < 12% | ± 10% |

| Medium | < 10% | < 12% | ± 10% |

| High | < 10% | < 12% | ± 10% |

This table illustrates typical acceptance criteria and findings in validation studies for carnitine analysis using deuterated internal standards.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be quantified with defined precision and accuracy.

In the analysis of levocarnitine in human plasma, a limit of detection (LOD) of 0.4 mg/L has been reported. researchgate.net For the quantification of total and free carnitine, a lower limit of quantification (LLOQ) of 1 µM is often established, with a signal-to-noise ratio of approximately 100, indicating a high degree of sensitivity at this level. bevital.no

Recovery studies are performed to evaluate the efficiency of the extraction process in isolating the analyte from the complex biological matrix (e.g., plasma, serum, urine). This is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a pure standard solution of the same concentration.

In methods for determining levocarnitine in human plasma, the average extraction recovery has been found to be above 80%. researchgate.net The choice of solvent in the extraction process is critical; for instance, using a mixture of acetonitrile (B52724) and water can yield higher recovery for water-soluble compounds like carnitine compared to using pure acetonitrile or methanol (B129727). sci-hub.se

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

Sample Preparation Protocols for Diverse Biological Samples

The goal of sample preparation is to isolate the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The use of this compound as an internal standard from the beginning of this process is crucial for compensating for any analyte loss during sample handling.

Protein precipitation is a widely used technique for the cleanup of biological samples like plasma and serum, as proteins can interfere with downstream analysis, particularly in LC-MS applications. core.ac.uk This method involves the addition of an organic solvent or a strong acid to the sample to denature and precipitate the proteins, which are then removed by centrifugation.

Acetonitrile is a commonly used solvent for protein precipitation in the analysis of carnitine. researchgate.net In a typical protocol, an aliquot of the biological sample (e.g., 100 µL of serum) is mixed with the internal standard solution (containing this compound). sci-hub.se Subsequently, a larger volume of cold organic solvent, such as acetonitrile or a mixture of acetonitrile and water, is added to precipitate the proteins. sci-hub.sebevital.no After vortexing and centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. sci-hub.sebevital.no For instance, adding 1 mL of an acetonitrile/water mixture (2:1, v/v) to 100 µL of serum has been shown to be an effective protein precipitation method. sci-hub.se Another approach involves adding four times the volume of ice-cold methanol to the plasma sample for deproteinization. acs.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

In the quantitative analysis of carnitine and its derivatives from complex biological matrices such as plasma, urine, or tissue, sample preparation is a critical step to remove interfering substances and enrich the analytes of interest. creative-proteomics.com Two common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is integral to these procedures to ensure accuracy by correcting for analyte losses during sample processing and analysis. creative-proteomics.comnih.gov

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com In this process, the biological sample is often mixed with a buffer and the internal standard before extraction with an organic solvent. phenomenex.com For fatty acid and acylcarnitine analysis, common LLE methods include the Bligh-Dyer (chloroform/methanol/water) and MTBE (methyl tert-butyl ether/methanol/water) systems. creative-proteomics.com After vigorous mixing and centrifugation to separate the layers, the phase containing the analyte is collected, evaporated, and reconstituted for analysis, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). phenomenex.com

Solid-Phase Extraction is a technique where the sample is passed through a solid sorbent material, which selectively retains the analyte or the interferences. conicet.gov.ar For carnitine analysis, which involves a quaternary ammonium (B1175870) group, cation exchange SPE cartridges are frequently employed. researchgate.netconicet.gov.arnih.gov In a typical workflow, the SPE cartridge is conditioned, the sample (containing the internal standard) is loaded, and the cartridge is washed to remove interfering compounds. acs.org The analyte is then eluted with an appropriate solvent. acs.org Studies have demonstrated that using SPE with weak cation exchange (CBA) cartridges can effectively reduce matrix effects in urine samples, with recoveries for carnitine around 83%. conicet.gov.ar In some methods, online SPE is coupled directly to the LC-MS/MS system, allowing for automated sample cleanup and analysis within minutes. nih.gov The recovery of carnitine and acylcarnitines using such online SPE methods has been reported to be between 98 and 105%. nih.gov

The primary role of this compound in both LLE and SPE is to mimic the behavior of the endogenous, unlabeled carnitine throughout the extraction process. Because it is chemically identical to the analyte apart from its isotopic composition, it experiences similar losses during phase separation, evaporation, and reconstitution. nih.gov By measuring the ratio of the analyte to the known concentration of the added internal standard, accurate quantification can be achieved, compensating for procedural variations. nih.govscielo.org.co

| Technique | Principle | Common Sorbents/Solvents | Role of this compound | Reported Recovery Rates |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Separation based on selective adsorption of analyte or interferences onto a solid sorbent. conicet.gov.ar | Weak Cation Exchange (CBA), Reversed-Phase (C8, C18). conicet.gov.arnih.gov | Internal standard to correct for analyte loss during loading, washing, and elution steps. researchgate.net | 83% to 105%. conicet.gov.arnih.gov |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquid phases. phenomenex.com | Chloroform/Methanol/Water, MTBE/Methanol/Water. creative-proteomics.com | Internal standard to correct for analyte loss during phase separation and solvent evaporation. phenomenex.com | Dependent on specific solvent system and matrix. phenomenex.com |

Alkaline Hydrolysis for Total Carnitine Determination

In many biological and clinical research settings, it is necessary to determine not only the concentration of free carnitine but also the total carnitine pool, which includes both free carnitine and carnitine esterified to acyl groups (acylcarnitines). core.ac.uknih.gov To measure total carnitine, a chemical hydrolysis step is required to liberate free carnitine from its acyl esters. researchgate.net This is typically achieved through alkaline hydrolysis. core.ac.ukredalyc.org

The procedure involves incubating the biological sample, such as plasma or an infant formula extract, with a strong base, commonly potassium hydroxide (B78521) (KOH), at a controlled temperature. core.ac.ukresearchgate.netredalyc.org This process saponifies the ester bond of the acylcarnitines, releasing free carnitine. researchgate.net Following hydrolysis, the mixture may be neutralized with an acid, such as hydrochloric acid or formic acid, before analysis. core.ac.ukbevital.no However, some studies suggest that for tandem mass spectrometry analysis, this neutralization step may not be essential, potentially simplifying the workflow. redalyc.org

This compound is employed as an internal standard in this assay. researchgate.net It is added to the sample before the analysis to allow for the accurate quantification of the total L-carnitine released after hydrolysis. researchgate.netbevital.no The stable isotope-labeled standard is essential for correcting any variability introduced during the hydrolysis, potential neutralization, and subsequent analytical measurement steps. creative-proteomics.comresearchgate.net The quantification is performed by comparing the signal of the endogenous carnitine (now representing the total carnitine pool) to the signal of the deuterated internal standard using methods like LC-MS/MS. researchgate.netbevital.no

| Parameter | Description | Example Condition 1 | Example Condition 2 |

|---|---|---|---|

| Sample Matrix | The biological fluid or material being analyzed. | Human Plasma. core.ac.uk | Human Plasma. redalyc.org |

| Hydrolysis Reagent | The base used to break the ester bonds of acylcarnitines. | 0.5 M Potassium Hydroxide (KOH). core.ac.uk | 1 M Potassium Hydroxide (KOH). redalyc.org |

| Incubation Temperature | The temperature at which the hydrolysis reaction is carried out. | 40°C. core.ac.uk | 45°C. redalyc.org |

| Incubation Time | The duration of the hydrolysis reaction. | 30 minutes. core.ac.uk | 60 minutes. redalyc.org |

| Neutralization Step | Addition of acid to neutralize the base post-hydrolysis. | Neutralized with 1% formic acid. core.ac.uk | Addition of 1M HCl (tested, but found potentially unnecessary for MS/MS). redalyc.org |

| Internal Standard | Used for quantification of the final total carnitine concentration. | Deuterated Carnitine (e.g., L-Carnitine-d3). core.ac.ukredalyc.org |

Ensuring Analytical Reliability and Reproducibility in Research

The fundamental purpose of using an isotopically labeled compound like this compound in analytical research is to serve as an internal standard, which is paramount for achieving high reliability and reproducibility. creative-proteomics.comnih.gov In quantitative analysis, particularly with chromatography and mass spectrometry, numerous sources of variation can affect the final result. nih.govscielo.org.co These can include inconsistencies in sample preparation, matrix effects from complex biological samples, and fluctuations in instrument performance. conicet.gov.arbevital.no

An ideal internal standard co-elutes with the analyte and behaves identically during extraction, derivatization, and ionization, but is distinguishable by the mass spectrometer due to its different mass. nih.govnih.gov this compound meets these criteria for the analysis of carnitine. researchgate.net By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control material at the beginning of the analytical process, it is possible to correct for both sample loss during preparation and variations in mass spectrometer signal intensity. nih.govscielo.org.co The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, effectively canceling out many sources of error. nih.gov

The use of deuterated standards significantly improves key validation parameters such as accuracy (closeness to the true value) and precision (reproducibility of measurements). nih.gov For example, a method using deuterated standards for carnitine and acylcarnitines in plasma reported accuracy values within 84% to 116% of target concentrations and a day-to-day precision (variation) of less than 18%. nih.gov Another study reported within-run imprecision of <5% and between-day imprecision of <15% for total and free carnitine analysis. nih.gov This level of analytical robustness is crucial for applications ranging from metabolic disorder screening to nutritional studies, where accurate and consistent measurements are essential for correct interpretation. creative-proteomics.comnih.govbevital.no

| Analytical Parameter | Definition | Reported Performance Example | Reference |

|---|---|---|---|

| Accuracy | The closeness of a measured value to a standard or known value. | 84% to 116% of target concentrations for carnitine species. | nih.gov |

| Precision (Day-to-Day Variation) | The closeness of agreement between independent test results obtained under stipulated conditions. | <18% for carnitine and acylcarnitines. | nih.gov |

| Recovery | The percentage of the true amount of a substance that is recovered during the analytical procedure. | 98% to 105% for carnitine and acylcarnitines with online SPE. | nih.gov |

| Imprecision (Within-Run) | The variation of measurements taken by a single person or instrument on the same item and under the same conditions. | <5% for free and total carnitine. | nih.gov |

| Imprecision (Between-Day) | The variation of measurements arising when the same measurement process is used on the same subject under changed conditions (e.g., different days). | <15% for free and total carnitine. | nih.gov |

Applications of D,l Carnitine D3 Chloride in Metabolic Tracing and Flux Studies

Elucidating Carnitine and Acylcarnitine Metabolism in Cellular Models

In cellular models, D,L-Carnitine-d3 Chloride and other deuterated analogs are instrumental in dissecting the intricate pathways of carnitine and acylcarnitine metabolism. Carnitine's essential function is to transport long-chain fatty acids into the mitochondria for energy production via β-oxidation. nih.govcreative-proteomics.com By introducing a labeled form of carnitine, scientists can monitor its uptake, transport, and conversion into various acylcarnitine esters within the cell. nih.gov

The fundamental role of carnitine is facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. nih.govcreative-proteomics.com this compound is an essential cofactor in the metabolism of fatty acids. cymitquimica.com The use of its deuterated label allows for the precise tracking of fatty acid oxidation pathways. When a cell is supplied with this compound, the labeled carnitine participates in the esterification of fatty acyl-CoAs, forming labeled acylcarnitines. These labeled molecules can then be traced as they are transported into the mitochondrial matrix for subsequent β-oxidation. This technique provides direct insight into the dynamics of fatty acid utilization and the efficiency of the carnitine transport system. creative-proteomics.com The formation of various acylcarnitine species, which can be tracked using labeled carnitine, serves as a valuable set of biomarkers for diagnosing inborn errors of metabolism. nih.gov

Table 1: Selected Deuterated Carnitine Analogs and Their Applications in Tracking Fatty Acid Oxidation

| Compound Name | Application | Research Finding | Citation |

| This compound | Isotope-labeled analog for metabolic studies | Acts as an essential cofactor for fatty acid transport into mitochondria. | cymitquimica.com |

| (C18) Octadecanoyl-L-carnitine-d3 chloride | Internal standard for quantifying stearoyl-L-carnitine | Used to identify biomarkers for metabolic disorders like carnitine palmitoyltransferase deficiency. | lumiprobe.com |

| Decanoyl-L-carnitine-d3 (chloride) | Internal standard for quantifying decanoyl-L-carnitine | Found to increase the formation of C24 fatty acid intermediates in rat hepatocytes. | caymanchem.combroadpharm.com |

| L-Carnitine-d3 (chloride) | Internal standard for L-carnitine quantification | Facilitates the study of long-chain fatty acid transport into the mitochondrial matrix for β-oxidation. | caymanchem.comcaymanchem.com |

The reversible transfer of acyl groups between coenzyme A (CoA) and carnitine is a critical node in cellular metabolism, influencing which substrates are used for energy. nih.gov Labeled carnitine tracers like this compound are used to study this interconversion. lumiprobe.com By tracking the deuterium (B1214612) label, researchers can determine the rate at which various acyl-CoAs (derived from the breakdown of fats, carbohydrates, and amino acids) are converted into their corresponding acylcarnitines. nih.gov For example, the enzyme Carnitine Acetyltransferase (CrAT) converts acetyl-CoA, the end product of glucose oxidation, into acetylcarnitine. nih.gov Using labeled carnitine allows for the quantification of this flux, providing insights into how cells shift between glucose and fatty acid metabolism. nih.gov Studies have also investigated the differential uptake and metabolism of D- and L-carnitine isomers, showing that the L-isomer is absorbed more rapidly by intestinal tissue in rats. nih.gov

Mass spectrometry (MS) is the primary analytical technique used in conjunction with stable isotope tracers like this compound. The deuterium (d3) label on the N-methyl group creates a mass shift of three daltons compared to the unlabeled molecule, allowing for clear differentiation and quantification. otsuka.co.jp This mass difference minimizes isotopic interference and enables precise tracing. Tandem mass spectrometry (MS/MS) is particularly powerful, as it can fragment the labeled carnitine and its metabolites, providing structural information and allowing for the identification and quantification of a wide array of labeled acylcarnitines in a single analysis. researchgate.net This method is widely used to create detailed profiles of acylcarnitines from biological samples, which is essential for diagnosing metabolic disorders. nih.govresearchgate.net Furthermore, mass spectrometry imaging can be combined with labeled carnitine to visualize its distribution within tissues at a molecular level. nih.gov

Investigating Substrate Utilization and Interconversion

Preclinical Animal Model Studies

The use of this compound extends to preclinical studies in animal models, which is vital for understanding metabolic regulation in a whole-organism context. nih.govnih.gov These studies allow for the investigation of how carnitine metabolism is altered in various physiological states or disease models, such as metabolic dysfunction-associated steatohepatitis (MASH). researchgate.net Animal models are indispensable for examining the interplay between different organs in carnitine homeostasis and the functional consequences of altered carnitine metabolism. nih.govnih.gov

In animal studies, this compound or other labeled carnitines are administered, and their distribution and conversion are tracked in various tissues (like muscle, liver, and heart) and biofluids (such as plasma and urine). nih.govnih.govoregonstate.edu Mass spectrometry is used to measure the levels of the labeled tracer and its metabolic products. nih.gov This approach has been used to determine the differential distribution and excretion of D- and L-carnitine, showing that the L-isomer is retained more in muscle while the D-isomer is excreted more readily in urine in rats. nih.gov Such studies have provided critical data on tissue-specific carnitine uptake, acylcarnitine profiling in disease states, and the impact of dietary interventions on carnitine metabolism. nih.govoregonstate.edu

Table 2: Findings from Preclinical Animal Studies Using Labeled Carnitine

| Animal Model | Key Finding | Implication for Metabolic Research | Citation |

| Rat | L-carnitine is taken up by intestinal tissue twice as fast as D-carnitine. | Demonstrates stereospecificity in intestinal absorption and transport. | nih.gov |

| Rat | L-carnitine is retained more in muscle tissue, while D-carnitine is excreted more in urine. | Highlights differences in tissue distribution and renal handling of carnitine isomers. | nih.gov |

| Mouse | Stable isotope-labeled d3-carnitine was rapidly distributed into skeletal muscle and kidney tissue. | Validates the use of MS imaging with labeled carnitine to trace its dynamics in tissues. | nih.gov |

| Nile Tilapia | L-carnitine increased acyl-carnitine levels and reduced liver lipid deposition, whereas D-carnitine induced lipotoxicity. | Shows that D-carnitine is metabolized as a xenobiotic and is not a suitable substitute for L-carnitine. | nih.gov |

| Mouse (MASH model) | Showed significant reductions in mitochondrial functions and acylcarnitines in the liver. | Links altered carnitine metabolism to the pathophysiology of liver disease. | researchgate.net |

Pharmacokinetic Investigations of Deuterated Carnitines in Preclinical Species

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. The use of deuterated carnitines, such as this compound, offers significant advantages in these preclinical investigations. informaticsjournals.co.inmedchemexpress.com The deuterium label provides a clear and unambiguous signal in mass spectrometry, allowing for the accurate quantification of the administered compound and its metabolites, even in the presence of endogenous carnitine. researchgate.net

Preclinical studies in species like rats have utilized deuterium-labeled carnitine derivatives to investigate their disposition. For instance, studies with propionyl-L-carnitine-d3 (PLC-CD3) in isolated perfused rat kidneys demonstrated that metabolism is the primary route of elimination for this compound. nih.gov The appearance of deuterated L-carnitine (LC-CD3) and acetyl-L-carnitine (ALC-CD3) in the perfusate and urine confirmed the metabolic role of the kidney. nih.gov

The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect." scirp.org This can lead to a slower rate of metabolism, potentially increasing the half-life and exposure of the compound. informaticsjournals.co.innih.gov Investigating the pharmacokinetics of deuterated carnitines in preclinical models provides essential data for predicting their behavior in humans. nih.govresearchgate.net

Below is a table summarizing findings from a pharmacokinetic study of propionyl-L-carnitine-d3 (PLC-CD3) in isolated perfused rat kidneys. nih.gov

| Parameter | 10 µM PLC-CD3 | 200 µM PLC-CD3 |

| Half-life (min) | 90 ± 24 | 94 ± 11 |

| Renal Excretory Clearance (µl/min) | 45 ± 23 | 85 ± 28 |

| Metabolism | Major elimination route | Major elimination route |

| Data derived from a study on isolated perfused rat kidneys. nih.gov |

Role in Understanding Cellular Bioenergetics (as a tracer)

Cellular bioenergetics encompasses the processes by which cells generate and utilize energy. Carnitine plays a central role in this by facilitating the transport of fatty acids, a major energy source, into the mitochondria. caymanchem.comglpbio.com this compound, when used as a tracer, allows for the detailed investigation of these bioenergetic pathways.

By introducing this compound into cell cultures or preclinical models, researchers can trace its journey into the mitochondria and its subsequent involvement in beta-oxidation. This helps in understanding the dynamics of mitochondrial function and how it is affected by various stimuli or disease states. For example, studies have used stable isotope-labeled carnitine to demonstrate that muscle contraction accelerates carnitine uptake and its conversion to acetylcarnitine, highlighting its role in buffering excess acetyl-CoA during periods of high energy demand. nih.gov

The ability to track deuterated carnitine provides a powerful tool to assess the impact of different conditions on cellular metabolism. For instance, it can be used to study the metabolic reprogramming that occurs in cancer cells or the mitochondrial dysfunction observed in neurodegenerative diseases. glpbio.com

The use of this compound as a tracer in conjunction with advanced analytical techniques like mass spectrometry imaging allows for the visualization of its distribution within tissues and even within different cell types. nih.gov This spatial information is critical for a comprehensive understanding of cellular bioenergetics in complex biological systems.

D,l Carnitine D3 Chloride in Mechanistic Biochemical Research

Studying Enzyme Kinetics and Substrate Specificity with Labeled Analogues

The use of isotopically labeled compounds like D,L-Carnitine-d3 Chloride is a cornerstone of mechanistic enzymology. medchemexpress.com By substituting hydrogen with deuterium (B1214612) at a specific position, researchers can probe the intricacies of enzyme-substrate interactions and the dynamics of catalytic reactions.

Investigations of Carnitine Acyltransferases (e.g., CPT, CAT, CRAT, CROT)

The carnitine acyltransferase family of enzymes, including carnitine palmitoyltransferase (CPT), carnitine acetyltransferase (CAT or CrAT), and carnitine octanoyltransferase (CROT), plays a pivotal role in fatty acid metabolism by facilitating the transport of acyl groups across mitochondrial and peroxisomal membranes. mdpi.comproteopedia.org These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. proteopedia.org

Studies utilizing labeled carnitine analogs have been instrumental in defining the substrate specificities of these enzymes. ub.edu For instance, research has shown that CrAT has a preference for short-chain acyl-CoAs, CROT for medium-chain acyl-CoAs, and CPT for long-chain fatty acyl-CoAs. mdpi.comproteopedia.org The structural basis for this specificity lies in the architecture of their respective acyl-binding pockets. mdpi.com

The use of deuterated carnitine, such as in L-Carnitine-d3, allows for precise tracking of the molecule and its acylated forms in various cellular compartments and enzymatic assays. nih.govcaymanchem.comnih.gov This is particularly valuable in distinguishing between the activities of different transferases that may be present in the same cellular fraction. For example, research on the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA unexpectedly revealed that CROT, not CrAT, was the key enzyme in this process in U87MG glioma cells, a finding made possible through the use of isotope-labeled carnitine analogs. nih.govresearchgate.net

| Enzyme | Abbreviation | Subcellular Localization | Acyl-CoA Substrate Preference | Key Research Findings with Labeled Analogues |

|---|---|---|---|---|

| Carnitine Palmitoyltransferase I & II | CPT I & CPT II | Mitochondrial Membranes | Long-chain | Essential for long-chain fatty acid oxidation; CPT I is a regulatory site. patsnap.comnih.govpnas.org |

| Carnitine Acetyltransferase | CrAT (CAT) | Mitochondria, Peroxisomes, ER | Short-chain | Buffers mitochondrial acetyl-CoA levels. mdpi.comub.edu |

| Carnitine Octanoyltransferase | CROT | Peroxisomes | Medium-chain | Key for assimilating exogenous acetyl-L-carnitine into acetyl-CoA. nih.govresearchgate.netfrontiersin.org |

Isotope Effects in Enzymatic Reactions

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. This phenomenon is a powerful tool for determining the rate-limiting step of an enzymatic reaction. If the breaking of a carbon-hydrogen bond is the slowest step, replacing hydrogen with deuterium will significantly slow down the reaction.

In the context of carnitine metabolism, KIE studies have provided insights into the catalytic mechanisms of enzymes like carnitine dehydrogenase. For example, a study on the dehydrogenation of (R)-Carnitine catalyzed by (R)-carnitine dehydrogenase found a significant isotope effect when tritium (B154650) (³H) was used, indicating that the cleavage of the C-H bond at the C3 position is the rate-limiting step of the oxidation reaction. nih.gov Similarly, research using d3-acetyl-L-carnitine demonstrated a strong kinetic isotope effect on acetyl-CoA carboxylase, the enzyme that catalyzes the first committed step in fatty acid biosynthesis. nih.govresearchgate.net This effect was instrumental in demonstrating the role of CROT in the assimilation of exogenous acetyl-L-carnitine. nih.govresearchgate.net

Elucidating Transport Mechanisms in Cellular Systems

This compound is invaluable for studying the transport of carnitine across cellular and subcellular membranes. Since skeletal muscle cannot synthesize carnitine, it must be taken up from the bloodstream. nih.gov Isotope tracing studies using deuterium-labeled carnitine (d3-carnitine) have allowed researchers to monitor its distribution in tissues like skeletal muscle. nih.govnih.gov

One such study intravenously injected d3-carnitine into mice and observed its diffusion into skeletal muscles. nih.govnih.gov The results showed that muscle contraction increased the uptake of d3-carnitine and its subsequent conversion to d3-acetylcarnitine. nih.govnih.gov This indicates that carnitine uptake is an active process that is stimulated by metabolic demand and that the transported carnitine is readily available for buffering excess acetyl-CoA. nih.govnih.gov

Furthermore, studies on the carnitine transporter OCTN2, which is crucial for carnitine homeostasis, have benefited from the use of labeled carnitine. nih.govcreative-proteomics.comcocukmetabolizma.com These transporters are responsible for the uptake of carnitine in various tissues, and defects in their function can lead to primary carnitine deficiency. nih.govcocukmetabolizma.com The use of labeled carnitine allows for the direct measurement of transport activity in cells, providing a definitive diagnostic tool for such disorders. cocukmetabolizma.com In Drosophila, flux experiments with isotopically labeled carnitine-D3 demonstrated that the transporter CG6126 is responsible for carnitine transport across the blood-brain barrier. pnas.org

Exploring Metabolic Branch Points and Pathway Redundancies

Isotopically labeled carnitine analogs are essential for tracing the metabolic fate of carnitine and its derivatives, thereby helping to map out complex metabolic networks. This is particularly important for understanding how different metabolic pathways are interconnected and how the cell allocates resources under various conditions.

For instance, the use of d3-acetyl-L-carnitine has helped to clarify the pathways by which exogenous carnitine contributes to intracellular acetyl-CoA pools. nih.govresearchgate.net These studies have shown that in certain cell types, the peroxisomal enzyme CROT plays a more significant role than the cytosolic CrAT in converting acetyl-L-carnitine to acetyl-CoA, highlighting a previously underappreciated role for peroxisomes in this process. nih.govresearchgate.net

Moreover, studies using stable-isotope-labeled precursors in fibroblasts from patients with carnitine-acylcarnitine translocase (CATR) deficiency have provided evidence for the existence of a separate short-chain carnitine-acylcarnitine translocase in mitochondria that is specifically related to the metabolism of branched-chain amino acids. nih.gov In these experiments, incubation with L-[²H₃]carnitine led to the formation of deuterated short-chain acylcarnitines, indicating that even in the absence of functional CATR, there is a mechanism for transporting these smaller acylcarnitines across the mitochondrial membrane. nih.gov

| Labeled Compound | Research Area | Key Finding | Reference |

|---|---|---|---|

| d3-acetyl-L-carnitine | Acetyl-CoA metabolism | Identified CROT as the key enzyme for assimilating exogenous acetyl-L-carnitine into acetyl-CoA in U87MG cells. | nih.govresearchgate.net |

| L-[²H₃]carnitine | Branched-chain amino acid metabolism | Provided evidence for a distinct short-chain carnitine-acylcarnitine translocase in mitochondria. | nih.gov |

| d3-carnitine | Skeletal muscle metabolism | Demonstrated that muscle contraction enhances carnitine uptake and its conversion to acetylcarnitine. | nih.govnih.gov |

| [methyl-³H]L-carnitine | Gut microbiota metabolism | Traced the conversion of dietary carnitine to trimethylamine (B31210) N-oxide by gut bacteria. | nih.gov |

Future Directions and Emerging Research Avenues for D,l Carnitine D3 Chloride

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

The integration of D,L-Carnitine-d3 Chloride into multi-omics workflows, particularly metabolomics and lipidomics, promises to provide a more holistic understanding of cellular metabolism. By serving as a robust internal standard, it enhances the accuracy and reliability of quantitative measurements of carnitine and its various acyl esters in complex biological samples. nih.govcaymanchem.comcaymanchem.com This is critical for obtaining high-quality data for integration with other omics datasets, such as genomics, transcriptomics, and proteomics.

Metabolomics: In metabolomics, this compound is indispensable for the precise quantification of carnitine and acylcarnitines. acs.orgcaymanchem.com These metabolites are key indicators of mitochondrial function, particularly fatty acid oxidation. nih.gov By accurately measuring fluctuations in acylcarnitine profiles, researchers can gain insights into metabolic dysregulation in various diseases, including metabolic syndrome, cardiovascular diseases, and cancer. nih.gov The use of stable isotope-labeled standards like this compound is essential for correcting for matrix effects and variations in instrument response, thereby enabling reliable comparison of metabolite levels across different experimental groups and studies. bevital.no

Lipidomics: In the field of lipidomics, which focuses on the comprehensive analysis of lipids, this compound and other deuterated carnitine derivatives are used as internal standards for the quantification of long-chain acylcarnitines. glpbio.com These molecules are at the interface of fatty acid and energy metabolism. The ability to accurately measure their concentrations is vital for understanding how lipid metabolism is altered in pathological states. For instance, studies have utilized deuterated carnitine standards to investigate changes in lipid profiles in neurodegenerative diseases and diabetes. acs.orgglpbio.com

The integration of data from metabolomic and lipidomic studies, standardized with this compound, with transcriptomic data can reveal correlations between gene expression levels of metabolic enzymes and the concentrations of their corresponding substrates and products. nih.gov This multi-omics approach can help identify novel biomarkers for disease diagnosis and prognosis, as well as potential therapeutic targets. nih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The demand for more sensitive and high-throughput analytical methods is a driving force in all areas of biomedical research. For the analysis of carnitine and acylcarnitines, the development of novel analytical platforms is crucial for advancing our understanding of their roles in health and disease.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is the gold standard for the quantification of carnitine and acylcarnitines. nih.govnih.gov The use of this compound as an internal standard in these assays is standard practice. nih.gov Future developments in this area will likely focus on improving the speed and sensitivity of these methods. Ultra-high-performance liquid chromatography (UHPLC) systems, which use smaller particle size columns, can significantly reduce analysis time while improving resolution. researchgate.net Coupling UHPLC with the latest generation of tandem mass spectrometers, which offer enhanced sensitivity and faster scan speeds, will enable the detection of very low abundance acylcarnitine species and the analysis of smaller sample volumes. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds like carnitine and short-chain acylcarnitines. bevital.no The development of novel HILIC stationary phases and optimization of mobile phase conditions can lead to improved retention and separation of these challenging analytes, further enhancing the comprehensiveness of metabolomic analyses. acs.org

High-Throughput Platforms: To accommodate the large sample numbers typical in clinical and epidemiological studies, there is a need for high-throughput analytical platforms. The development of automated sample preparation protocols and the use of multiplexed LC-MS/MS systems can significantly increase sample throughput without compromising data quality. The inherent reliability provided by internal standards like this compound is paramount in such high-throughput environments. caymanchem.com

Expansion into Advanced In Vitro and Ex Vivo Research Models

The application of this compound is expanding beyond simple cell cultures to more complex and physiologically relevant in vitro and ex vivo models. These advanced models provide a better platform to study the intricate details of carnitine metabolism and its role in tissue and organ function.

Organoids and 3D Cell Cultures: Organoids and three-dimensional (3D) cell cultures are becoming increasingly popular as they more closely mimic the in vivo environment compared to traditional 2D cell cultures. Using this compound as a tracer in these models can provide valuable information on carnitine uptake, utilization, and efflux in a more tissue-like context. This can be particularly insightful for studying metabolic diseases affecting specific organs, such as the liver or heart.

Isolated Perfused Organs: Ex vivo models, such as isolated perfused organs, allow for the study of organ-specific metabolism under controlled conditions. By introducing this compound into the perfusate, researchers can trace its fate within the organ and investigate the effects of various physiological or pathological stimuli on carnitine metabolism.

Tissue Slices and Biopsies: The analysis of carnitine and acylcarnitines in tissue slices and biopsies provides a direct snapshot of the metabolic state of a specific tissue. nih.gov The use of this compound as an internal standard is critical for accurate quantification in these small and complex samples. This approach has been used to study metabolic changes in muscle tissue and has the potential to be applied to a wide range of other tissues. nih.govnih.gov

Potential for New Tracer Applications in Specific Biological Systems and Processes

The primary role of isotopically labeled compounds is as tracers to follow the metabolic fate of molecules in biological systems. nih.gov While this compound is already used for this purpose, there are numerous opportunities to expand its application to investigate specific biological processes in greater detail.

Mitochondrial Function and Dysfunction: Carnitine's central role is in the transport of long-chain fatty acids into the mitochondria for β-oxidation. caymanchem.combiomol.com By using this compound as a tracer, researchers can directly measure the flux through the carnitine shuttle and assess mitochondrial fatty acid oxidation capacity. This is particularly relevant for studying mitochondrial dysfunction in diseases like obesity, type 2 diabetes, and heart failure. nih.gov

Gene-Metabolism Interactions: Combining tracer studies with genetic manipulation techniques can elucidate the function of specific genes involved in carnitine metabolism. For example, by using this compound in cells or animal models where a gene encoding a carnitine transporter or an enzyme involved in acylcarnitine metabolism has been knocked out or overexpressed, researchers can directly assess the impact of that gene on carnitine flux.

Muscle Contraction and Exercise Physiology: Recent studies have used deuterium-labeled carnitine to investigate its uptake and metabolism in skeletal muscle during contraction. nih.gov These studies have shown that muscle contraction increases the uptake of carnitine and its conversion to acetylcarnitine. nih.gov Future research can build on this by using this compound to explore the role of carnitine in muscle fatigue, recovery, and adaptation to exercise training.

Female Fertility: Emerging research suggests a role for L-carnitine in improving female fertility by impacting oocyte quality and embryo development. nih.gov Tracer studies with this compound in in vitro fertilization (IVF) and embryo culture systems could provide mechanistic insights into how carnitine supports reproductive processes. nih.gov

Q & A

Basic: What are the critical criteria for selecting deuterated internal standards like D,L-Carnitine-d3 Chloride in carnitine quantification assays?

Methodological Answer:

Deuterated internal standards must meet three criteria: (1) isotopic purity (>99% deuterium enrichment) to avoid interference from unlabeled isotopes; (2) structural homology to the target analyte (e.g., matching functional groups and retention times); (3) stability under analytical conditions (e.g., LC-MS mobile phases). For this compound, ensure the deuterium is positioned at metabolically inert sites (e.g., methyl groups) to prevent isotopic exchange during sample preparation . Validate using spike-and-recovery experiments in biological matrices (plasma, tissue homogenates) to confirm minimal matrix effects .

Basic: How should researchers design a validation protocol for LC-MS quantification of this compound in β-oxidation studies?

Methodological Answer:

Follow the ICH M10 guidelines for bioanalytical method validation:

- Linearity: Test across physiological ranges (e.g., 0.1–100 µM) with R² > 0.99.

- Precision/Accuracy: Intra- and inter-day CVs <15% and recovery rates of 85–115%.

- Selectivity: Confirm no cross-reactivity with endogenous carnitines (e.g., acetyl-/propionyl-carnitine) via MRM transitions .

- Stability: Assess freeze-thaw cycles, short-term (4°C, 24h), and long-term (-80°C, 1 month) stability. Use isotopically labeled analogs (e.g., D,L-Carnitine-d9) as cross-standards to detect isotopic dilution .

Advanced: What parameters optimize mass spectrometry detection for this compound in complex metabolomic workflows?

Methodological Answer:

- Ionization: Use ESI+ mode with sheath gas (40 psi) and capillary voltage (3.5 kV) to enhance ionization efficiency.

- Fragmentation: Optimize collision energy (e.g., 20–25 eV) to retain the deuterated methyl group (m/z +3) while fragmenting the acyl chain.

- Chromatography: Employ HILIC columns (e.g., Acquity BEH Amide) with 10mM ammonium formate (pH 3.0) to resolve polar carnitines. Monitor for ion suppression using post-column infusion .

Advanced: How can researchers address isotopic interference when using this compound in high-throughput screens?

Methodological Answer:

Isotopic interference arises from:

- Natural abundance: ¹³C or ²H in unlabeled analytes. Mitigate by using high-resolution MS (HRMS) with mass accuracy <5 ppm.

- In-source fragmentation: Adjust declustering potentials to prevent unintentional fragmentation of co-eluting isomers.

- Cross-talk: Implement dwell time optimization (≥50 ms) and isolate transitions (e.g., m/z 200.67 for D,L-Carnitine-d3 vs. 197.65 for unlabeled) .

Data Contradiction: How to resolve discrepancies between expected and observed this compound recovery rates in mitochondrial assays?

Methodological Answer:

- Sample Preparation: Check for pH-dependent degradation (carnitines hydrolyze at pH <2). Use neutralized extraction buffers.

- Enzymatic Interference: Inhibit carnitine acetyltransferases (e.g., with 1mM EDTA) to prevent in vitro conversion of the deuterated standard.

- Matrix Effects: Quantify phospholipid removal efficiency (e.g., via SPE cartridges) and compare with spiked synthetic urine vs. plasma .

Advanced: What strategies integrate this compound data with metabolic flux analysis in neuroprotection studies?

Methodological Answer:

- Tracer Design: Co-administer ¹³C-labeled glucose with this compound to map carbon flux into acetyl-CoA pools.

- Pathway Modeling: Use software (e.g., INCA, OpenMETA) to correlate deuterated carnitine levels with β-oxidation rates and ROS production (linked to NOX2/4 downregulation ).

- Time-Course Data: Collect samples at 0, 6, 12, and 24h to model kinetic parameters (e.g., Vmax, Km) .

Basic: What analytical techniques confirm the synthetic purity and isotopic enrichment of this compound?

Methodological Answer:

- NMR: Verify deuterium incorporation at methyl groups via ¹H NMR absence of peaks at δ 3.2 ppm (CH3).

- HRMS: Confirm exact mass (m/z 200.67) and isotopic pattern (M+3 peak).

- Elemental Analysis: Validate chloride content (theoretical: 17.8%) via ion chromatography .

Basic: How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

- Lyophilized Form: Store at -20°C under argon; reconstitute in 50:50 methanol:water (v/v) to prevent hydrolysis.

- Working Solutions: Prepare fresh aliquots (≤1mM) to avoid freeze-thaw degradation.

- Documentation: Track lot-specific COAs for deuterium enrichment and residual solvents (e.g., DMSO <0.1%) .

Advanced: How to validate cross-species applicability of this compound in rodent vs. human in vitro models?

Methodological Answer:

- Protein Binding: Compare plasma protein binding (%) via ultrafiltration (rodent: ~30%, human: ~45%).

- Enzymatic Kinetics: Measure Vmax/Km ratios for carnitine palmitoyltransferase (CPT1) in liver microsomes.

- Dose Adjustment: Scale concentrations using allometric principles (e.g., human equivalent dose = rodent dose × (human weight/rodent weight)^0.33) .

Data Contradiction: How to troubleshoot inconsistent deuterium retention in this compound during prolonged incubation?

Methodological Answer:

- Deuterium Exchange: Test pH stability (optimum pH 5–7) and avoid deuterium-labile solvents (e.g., D2O).

- Metabolic Loss: Use isotopomer spectral analysis (ISA) to distinguish between isotopic dilution vs. enzymatic stripping.

- Control Experiments: Include heat-inactivated samples to confirm non-enzymatic degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro